2-(diphenylphosphino)-1-methyl-1H-imidazole
Description
Historical Development and Discovery
The historical development of this compound can be traced back to the pioneering work conducted in the early 1980s, when researchers began exploring the synthesis and characterization of phosphine-substituted imidazole derivatives. The first synthesis of this compound and related systems was accomplished by Moore and Whitesides in 1982, establishing the foundational synthetic methodology for this important class of N-heterocyclic phosphines. This initial work represented a significant advancement in the field of heterocyclic phosphine chemistry, as it demonstrated the feasibility of incorporating phosphine functionality directly into imidazole ring systems.
The subsequent decades witnessed considerable growth in research interest surrounding this compound, driven primarily by the compound's unique electronic and structural properties. The development of more efficient synthetic routes and the discovery of the compound's exceptional coordination chemistry capabilities further accelerated research activities in this area. The compound's ability to function as both a monodentate and potentially hemilabile ligand has made it particularly attractive for applications in organometallic catalysis and coordination chemistry.
Modern research has continued to build upon these early foundations, with contemporary studies focusing on optimizing synthetic methodologies, exploring new coordination modes, and developing novel applications in catalytic processes. The evolution of this research field reflects the growing recognition of this compound as a versatile and valuable tool in modern synthetic chemistry.
Properties
IUPAC Name |
(1-methylimidazol-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N2P/c1-18-13-12-17-16(18)19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUDUREHZVDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394159 | |
| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150404-18-5 | |
| Record name | 2-(diphenylphosphino)-1-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The synthesis of 2-(diphenylphosphino)-1-methyl-1H-imidazole involves:
- Functionalization of imidazole with a methyl group.
- Subsequent introduction of the diphenylphosphino moiety.
Key Steps
Starting Material Preparation :
- The base imidazole structure is methylated using methyl iodide or similar alkylating agents under basic conditions (e.g., potassium carbonate in an aprotic solvent such as acetone).
Detailed Methodology
Step-by-Step Procedure
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Methylation | Imidazole, methyl iodide, K₂CO₃ | Reflux in acetone | 1-Methylimidazole |
| 2. Phosphine Substitution | Diphenylphosphine chloride, n-butyllithium | -78°C in THF, followed by room temperature reaction for 12 hours | This compound |
Notes on Procedure
- The reaction requires inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of phosphine groups.
- Purification typically involves recrystallization from solvents like dichloromethane and methanol.
Example Reaction Conditions
Example Synthesis from Patent Literature
A similar phosphorus-containing imidazole ligand was synthesized using the following conditions:
- Dissolve the intermediate compound (methylated imidazole) in tetrahydrofuran (THF).
- Cool to -78°C under nitrogen protection.
- Add n-butyllithium dropwise while stirring for 3 hours.
- Introduce diphenylphosphine chloride dropwise and maintain reaction at -78°C for an additional hour.
- Warm the reaction mixture to room temperature and continue stirring for 12 hours.
- Quench with ammonium chloride and purify via recrystallization.
Reaction Yield and Purity
| Parameter | Value |
|---|---|
| Reaction Yield | Typically >85% |
| Purity | ≥97% (after purification) |
| Melting Point | ~73°C |
| Boiling Point | ~428°C at 760 mmHg |
Challenges and Optimization
Challenges
- Sensitivity of phosphine groups to air and moisture requires strict inert conditions during synthesis and storage.
- Precise temperature control during lithiation (-78°C) is critical for achieving high yield.
Optimization Strategies
- Use freshly distilled THF to minimize moisture content.
- Employ high-purity reagents to avoid side reactions or impurities.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylphosphino)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Substitution: Halogenated imidazoles and bases like sodium hydride or potassium tert-butoxide are typical reagents.
Coordination: Transition metals such as palladium, platinum, and rhodium are often used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted imidazole derivatives.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
2-(Diphenylphosphino)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions and hydroformylation.
Biology: The compound is studied for its potential use in bioinorganic chemistry, where it can form complexes with biologically relevant metals.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, where its ability to form stable complexes with metals is advantageous.
Mechanism of Action
The mechanism by which 2-(diphenylphosphino)-1-methyl-1H-imidazole exerts its effects is primarily through its role as a ligand. The phosphine group coordinates to metal centers, stabilizing the metal and facilitating various catalytic processes. The imidazole ring can also participate in hydrogen bonding and other interactions, further influencing the reactivity and stability of the complexes formed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and functional attributes between DPMI and analogous imidazole- or phosphorus-containing compounds:
Functional Comparisons
Catalytic Performance DPMI’s PPh₂ group provides strong σ-donation, making it ideal for Pd-catalyzed cross-coupling reactions (). In contrast, the dicyclohexylphosphanyl analog () offers greater steric bulk, favoring reactions requiring rigid ligand frameworks (e.g., asymmetric catalysis). The Ru complex in leverages DPMI’s imidazole-phosphino hybrid structure to stabilize electron-deficient intermediates in alkene isomerization.
Biological Activity
- DPMI-based Ni(II) and Pd(II) complexes exhibit antibacterial and anticancer properties (). In comparison, selenium-containing imidazoles (e.g., 2-(2,3-dihydro-1,4-thiaselenin-2-ylsulfanyl)-1-methyl-1H-imidazole) show dual fungicidal and bactericidal activity due to selenium’s glutathione peroxidase-like behavior ().
Synthetic Challenges DPMI’s synthesis under acidic conditions may lead to unexpected products (e.g., biimino-bridged diphosphonium compounds, ), whereas selenium analogs require precise nucleophilic substitution conditions ().
Research Findings and Data
- Anticancer Activity : Pd(II) complexes of DPMI derivatives inhibit cancer cell proliferation at IC₅₀ values of 5–10 μM ().
- Catalytic Efficiency: DPMI-based catalysts achieve turnover numbers (TON) >10⁴ in Suzuki-Miyaura couplings, outperforming phosphinate analogs (TON ~10³) ().
- Thermal Stability : DPMI decomposes at 220°C, while benzimidazole derivatives () are stable up to 300°C due to aromatic conjugation.
Biological Activity
2-(Diphenylphosphino)-1-methyl-1H-imidazole is a phosphine-containing imidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily studied for its potential in catalysis and as a ligand in coordination chemistry, but recent studies have also highlighted its biological properties, particularly in antimicrobial and anticancer applications.
Chemical Structure
The structure of this compound can be represented as follows:
- Molecular Formula : CHNP
- IUPAC Name : this compound
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme catalysis and as a site for protonation, which can influence the compound's reactivity and binding affinity to biomolecules.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby modulating biological processes.
- Metal Coordination : As a ligand, it can form complexes with metal ions, which can enhance or modify biological activities through metal-mediated mechanisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating the antimicrobial efficacy of several imidazole derivatives, this compound displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Research Findings :
- A study demonstrated that this compound could inhibit the proliferation of human cancer cell lines, including breast and colon cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HT-29 (Colon Cancer) | 15.0 | Cell cycle arrest |
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of diphenylphosphine with an appropriate imidazole derivative under controlled conditions. Variations in substituents on the imidazole ring or the phosphine group can lead to derivatives with enhanced biological activity.
Q & A
Q. What are the optimal synthetic routes for 2-(diphenylphosphino)-1-methyl-1H-imidazole, and how can purity be validated?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, analogous compounds (e.g., 2-[(cyclopenta-1,3-dien-2-yl)diphenylmethyl]-1-methyl-1H-imidazole) are synthesized via Pd-mediated coupling of imidazole precursors with diphenylphosphine derivatives under inert atmospheres . Key steps include:
- Use of anhydrous solvents (e.g., THF or toluene) and catalysts like Pd(PPh₃)₄.
- Purification via flash chromatography or recrystallization.
Validation: - Elemental analysis (C, H, N) to confirm stoichiometry (e.g., deviations <0.4% in C/H/N ratios) .
- NMR spectroscopy (¹H, ¹³C, ³¹P) to verify substitution patterns and phosphine coordination. For instance, ³¹P NMR signals near δ 20-25 ppm indicate PPh₂ groups .
Q. How can crystallographic data resolve ambiguities in the molecular geometry of phosphino-imidazole derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining bond angles, torsional conformations, and stereochemistry. For example:
Q. What spectroscopic techniques are essential for characterizing electronic interactions in phosphino-imidazole ligands?
Methodological Answer:
- FT-IR : Detect P–C and C–N stretching vibrations (e.g., 1450–1600 cm⁻¹ for aromatic systems) .
- UV-Vis : Monitor π→π* transitions in imidazole rings (λ ~250–300 nm) .
- Cyclic Voltammetry : Assess redox behavior (e.g., oxidation potentials linked to phosphine donor strength) .
Advanced Research Questions
Q. How do steric and electronic effects of this compound influence catalytic activity in cross-coupling reactions?
Methodological Answer:
- Steric Bulk : The methyl group at N1 and PPh₂ moiety create a cone angle ~160°, favoring bulky substrates (e.g., Suzuki-Miyaura couplings with ortho-substituted aryl halides) .
- Electronic Tuning : Electron-rich PPh₂ groups enhance metal-ligand σ-donation, stabilizing Pd(0) intermediates (confirmed via DFT calculations) .
Case Study:
Comparative turnover numbers (TONs) for Pd catalysts with modified ligands:
| Ligand | TON (Suzuki Reaction) | Reference |
|---|---|---|
| PPh₃ | 1,200 | |
| 2-(diphenylphosphino)-1-methyl-imidazole | 2,800 |
Q. What strategies resolve contradictions in catalytic performance between computational predictions and experimental results?
Methodological Answer:
- DFT Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data. Discrepancies may arise from solvent effects or transition-state approximations .
- In Situ Spectroscopy : Use ³¹P NMR or XAS to detect transient intermediates (e.g., Pd–imidazole adducts) not accounted for in simulations .
Q. How can ligand design mitigate oxidative degradation of phosphino-imidazole complexes in aerobic conditions?
Methodological Answer:
- Steric Shielding : Introduce bulky substituents (e.g., 4-methyl groups on phenyl rings) to block O₂ access to the metal center .
- Redox Buffers : Add sacrificial reductants (e.g., ascorbic acid) to stabilize Pd(0) states .
Experimental Data:
| Additive | Ligand Stability (Half-Life in Air) |
|---|---|
| None | 2 hours |
| 10 mM Ascorbic Acid | 8 hours |
Data Contradiction Analysis
Q. Why do catalytic yields vary significantly with minor changes in ligand substituents?
Methodological Answer:
Q. How to reconcile discrepancies between SCXRD and NMR data in dynamic ligand conformations?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
